1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol
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Overview
Description
1,2,4,5,6,7-Hexamethylbicyclo[320]hepta-3,6-dien-2-ol is a bicyclic compound characterized by its unique structure and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for
Properties
CAS No. |
62808-49-5 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1,2,4,5,6,7-hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol |
InChI |
InChI=1S/C13H20O/c1-8-7-11(4,14)13(6)10(3)9(2)12(8,13)5/h7,14H,1-6H3 |
InChI Key |
NPRCCLHJKGECMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2(C1(C(=C2C)C)C)C)(C)O |
Origin of Product |
United States |
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